

Technical Support Center: ML190 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML 190	
Cat. No.:	B580651	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for the quality control and experimental use of ML190, a selective kappa opioid receptor (KOR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is ML190?

A1: ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR).[1][2] It belongs to a novel chemical class and is characterized by its high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors.[1] Its CAS number is 1355244-02-8.

Q2: What are the primary research applications for ML190?

A2: ML190 is primarily used as a chemical probe to investigate the biological roles of the kappa opioid receptor.[1] Research areas include the study of addiction, depression, anxiety, pain, and other neurological and psychiatric disorders where the KOR system is implicated.[3]

Q3: What are the recommended storage conditions for ML190?

A3: For long-term storage, ML190 should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To ensure stability, it is recommended to prepare fresh dilutions for experiments from a frozen stock.

Q4: How should I prepare a stock solution of ML190?

A4: ML190 is soluble in DMSO up to 20 mM. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.89 mg of ML190 (with a molecular weight of 488.58 g/mol) in 1 mL of DMSO. It is advisable to use ultrasonic warming to aid dissolution.

Q5: Is ML190 suitable for in vivo studies?

A5: Yes, ML190 has been used in preclinical in vivo studies. However, researchers should consider its pharmacokinetic properties, such as plasma protein binding and hepatic microsome stability, when designing animal experiments. It is crucial to determine the optimal dosage and administration route for the specific animal model and experimental goals.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Possible Cause	Recommended Solution
Inconsistent or no activity in in vitro assays	Compound Precipitation: ML190 may precipitate in aqueous buffers used for cell- based assays.	- Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells Visually inspect assay plates for any signs of precipitation Prepare fresh dilutions of ML190 from a DMSO stock solution immediately before use.
Incorrect Concentration: Errors in calculating dilutions or weighing the compound.	- Verify all calculations for preparing stock and working solutions Use a calibrated microbalance for weighing the solid compound Perform a concentration-response curve to ensure the compound is active within the expected range.	
Cell Health Issues: The cells used in the assay may be unhealthy or at a high passage number, leading to altered receptor expression or signaling.	- Regularly check cells for viability and morphology Use cells with a low passage number for experiments Perform a positive control experiment with a known KOR agonist/antagonist to validate the assay system.	
Variability in in vivo experimental results	Poor Bioavailability: The chosen route of administration may not be optimal for ML190.	- Consult literature for recommended administration routes for similar compounds in your animal model Consider performing a pilot pharmacokinetic study to

		determine the bioavailability and optimal dosing regimen.
Metabolic Instability: ML190 may be rapidly metabolized in the animal model.	- Review available data on the metabolic stability of ML190 If rapid metabolism is suspected, consider more frequent dosing or a different administration route.	
Unexpected off-target effects	Interaction with other receptors: Although highly selective, at high concentrations ML190 may interact with other receptors.	- Use the lowest effective concentration of ML190 as determined by dose-response studies Include appropriate control groups to assess potential off-target effects The probe report for ML190 notes a moderate affinity for the D3 receptor, which should be considered when interpreting results.
Difficulty in replicating published results	Differences in Experimental Conditions: Minor variations in protocols, reagents, or cell lines can lead to different outcomes.	- Carefully review and compare your experimental protocol with the published method Ensure all reagents, including cell culture media and buffers, are of high quality and prepared correctly Contact the authors of the original publication for clarification on their methodology if necessary.

Quality Control Data

The following tables summarize the key quality control parameters for ML190.

Table 1: Physicochemical Properties of ML190

Parameter	Value	Reference
Chemical Name	N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide	
Molecular Formula	С27Н32N6О3	-
Molecular Weight	488.58 g/mol	-
CAS Number	1355244-02-8	_
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO (up to 20 mM)	-

Table 2: Purity and Potency Specifications

Parameter	Specification	Method
Purity	≥98%	HPLC
IC ₅₀ (KOR)	~120 nM	β-arrestin assay
Selectivity	>267-fold over μ and δ opioid receptors	Receptor binding or functional assays

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of an ML190 sample.

Materials:

• ML190 sample

- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm)
- HPLC system with UV detector

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of ML190 in DMSO. Dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Mobile Phase:
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile
- HPLC Conditions:

• Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

o Detection Wavelength: 254 nm

Gradient:

Time (min)	% Solvent B
0	10
20	90
25	90
26	10

| 30 | 10 |

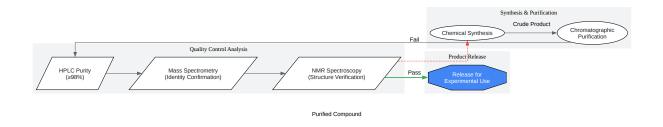
 Analysis: Run the sample and a blank (mobile phase) injection. Integrate the peak corresponding to ML190 and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: In Vitro Kappa Opioid Receptor Antagonist Assay (β-arrestin Recruitment)

Objective: To confirm the antagonist activity of ML190 at the kappa opioid receptor.

Materials:

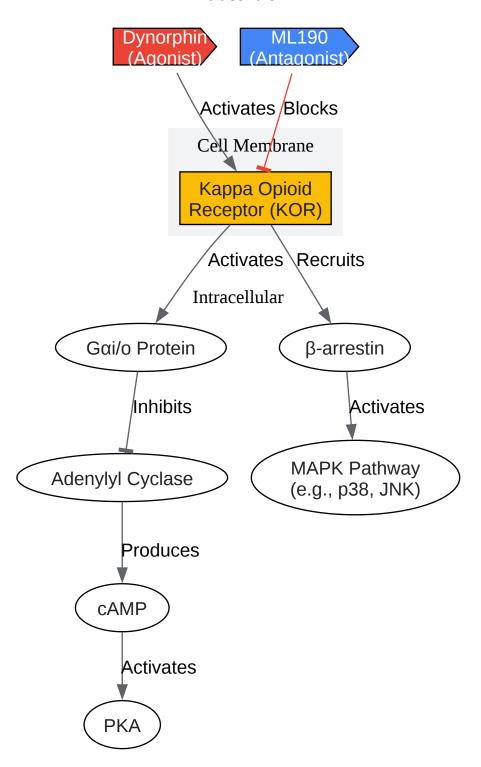
- Cells stably expressing the human kappa opioid receptor and a β -arrestin reporter system (e.g., PathHunter® β -arrestin assay from DiscoveRx)
- ML190
- A known KOR agonist (e.g., U-50,488)
- Cell culture medium and supplements
- Assay plates (e.g., 96-well white, clear bottom)
- Luminescence plate reader


Procedure:

- Cell Seeding: Plate the KOR-expressing cells in the assay plates at a predetermined density and allow them to attach overnight.
- Compound Preparation: Prepare a serial dilution of ML190 in assay buffer. Also, prepare a solution of the KOR agonist at its EC₈₀ concentration.
- Antagonist Treatment: Add the ML190 dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

- Agonist Challenge: Add the KOR agonist solution to all wells (except for the negative control)
 and incubate for the recommended time (e.g., 90 minutes) at 37°C.
- Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the concentration of ML190. Calculate the IC₅₀ value, which represents the concentration of ML190 that inhibits 50% of the agonistinduced signal.

Visualizations



Click to download full resolution via product page

Figure 1: A generalized workflow for the quality control of ML190.

Extracellular

Click to download full resolution via product page

Figure 2: Simplified signaling pathway of the kappa opioid receptor and the inhibitory action of ML190.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antagonist for the Kappa Opioid Receptor Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: ML190 Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580651#quality-control-for-ml190-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com